N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride

Catalog No.
S14035117
CAS No.
M.F
C16H21Cl2N3OS
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-...

Product Name

N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride

Molecular Formula

C16H21Cl2N3OS

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C16H19N3OS.2ClH/c1-10-14(21-16(19-10)13-6-7-13)15(20)18-9-12-4-2-11(8-17)3-5-12;;/h2-5,13H,6-9,17H2,1H3,(H,18,20);2*1H

InChI Key

ZCHDPWOLWHSYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2CC2)C(=O)NCC3=CC=C(C=C3)CN.Cl.Cl

N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride is a synthetic compound characterized by a complex structure that includes a thiazole ring, an aminomethyl group, and a cyclopropyl moiety. Its chemical formula is represented as C15H18Cl2N4OS, and it has a CAS number of 2639412-72-7. The compound is typically produced in high purity (around 95%) and is utilized in various research and development applications related to medicinal chemistry.

The reactivity of N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride can be attributed to its functional groups. The amine group (-NH2) can participate in nucleophilic substitution reactions, while the thiazole ring can undergo electrophilic aromatic substitution. Additionally, the carboxamide group can engage in hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

The synthesis of N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride typically involves several steps:

  • Formation of the Thiazole Ring: Starting materials such as 2-amino-4-methylthiazole are reacted with appropriate aldehydes or ketones to form the thiazole framework.
  • Aminomethylation: The introduction of the aminomethyl group can be achieved through reductive amination techniques using formaldehyde and an amine.
  • Cyclopropyl Substitution: The cyclopropyl moiety can be introduced via alkylation reactions with cyclopropyl halides.
  • Carboxamide Formation: The final step involves converting the intermediate to the carboxamide using appropriate coupling reagents.

Each of these steps requires careful optimization to ensure high yields and purity of the final product.

N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new therapeutic agents targeting specific diseases.
  • Chemical Biology: In studies exploring enzyme inhibition or receptor interactions.
  • Material Science: As an intermediate in synthesizing novel materials with desired properties.

Interaction studies involving N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride may focus on its binding affinity to various biological targets, including proteins and enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry can provide insights into its binding kinetics and thermodynamics.

Several compounds share structural similarities with N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride. These include:

Compound NameCAS NumberKey Features
4-Amino-2-phenyltiazole13595329Lacks cyclopropyl group; simpler structure
1-{[4-(aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one Hydrochloride1197850-84-2Contains a pyridine ring instead of thiazole
N-(cyclopropyl)-N-[4-(aminomethyl)phenyl]-acetamideNot listedSimilar amine functionality but different acyclic structure

The uniqueness of N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride lies in its specific combination of a thiazole ring with both cyclopropyl and aminomethyl functionalities, which may confer distinct biological activities compared to its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

373.0782389 g/mol

Monoisotopic Mass

373.0782389 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

Explore Compound Types